
(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The presence of two hydroxyl groups and a carboxylic acid group makes this compound highly reactive and versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the catalytic resolution of racemic mixtures using lipase enzymes. This method allows for the selective production of the desired enantiomer with high yield and purity . Another method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach to synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These processes are optimized for high yield and cost-effectiveness, utilizing environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxylic acid groups, which act as reactive sites.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a precursor for the synthesis of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including antiviral and anticancer activities . In industry, it is utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,5S)-2,5-Dihydroxytetrahydrofuran-2-carboxylic acid include (2S,5S)-5-Carboxymethylproline and other derivatives of tetrahydrofuran and proline .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of hydroxyl and carboxylic acid groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(2S,5S)-2,5-dihydroxyoxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O5/c6-3-1-2-5(9,10-3)4(7)8/h3,6,9H,1-2H2,(H,7,8)/t3-,5-/m0/s1 |
InChI Key |
DXBRMOBLKYGFJY-UCORVYFPSA-N |
Isomeric SMILES |
C1C[C@](O[C@@H]1O)(C(=O)O)O |
Canonical SMILES |
C1CC(OC1O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


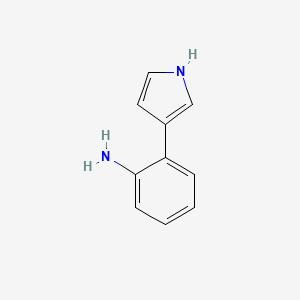
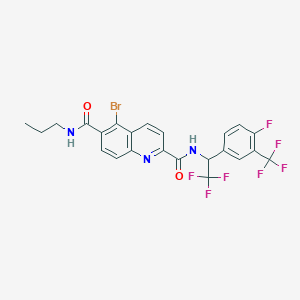
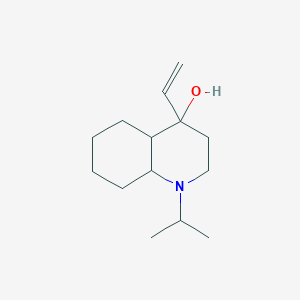



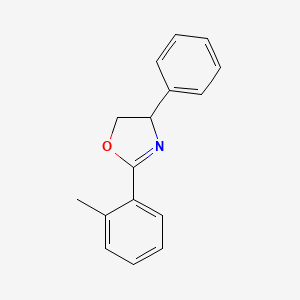

![1,2-Benzenediol, 4-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12882020.png)
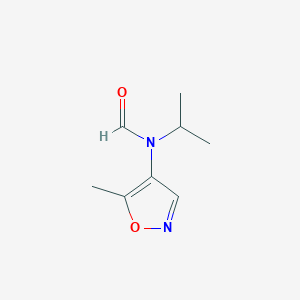
![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
